3-Isopropyl-2-(trifluoromethyl)phenol
Description
3-Isopropyl-2-(trifluoromethyl)phenol is a phenolic compound featuring an isopropyl group at the 3-position and a trifluoromethyl (-CF₃) group at the 2-position of the benzene ring. The trifluoromethyl group is electron-withdrawing, enhancing the acidity of the phenolic -OH group compared to unsubstituted phenol. The isopropyl substituent contributes steric bulk and lipophilicity, influencing solubility and reactivity .
Properties
Molecular Formula |
C10H11F3O |
|---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
3-propan-2-yl-2-(trifluoromethyl)phenol |
InChI |
InChI=1S/C10H11F3O/c1-6(2)7-4-3-5-8(14)9(7)10(11,12)13/h3-6,14H,1-2H3 |
InChI Key |
VZOPXRAYRRHUMH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)O)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL typically involves the introduction of the trifluoromethyl group and the propan-2-yl group onto a phenol ring. One common method is the Friedel-Crafts alkylation, where the phenol undergoes alkylation with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The trifluoromethyl group can be introduced via electrophilic aromatic substitution using trifluoromethyl iodide and a suitable catalyst.
Industrial Production Methods
Industrial production of 3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL may involve large-scale Friedel-Crafts alkylation and electrophilic aromatic substitution reactions. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The trifluoromethyl group can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the compound under basic conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Compounds with reduced trifluoromethyl groups.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(PROPAN-2-YL)-2-(TRIFLUOROMETHYL)PHENOL involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. The phenol group can form hydrogen bonds with amino acid residues, influencing the compound’s binding affinity and activity.
Comparison with Similar Compounds
Key Research Findings
- Acidity Trends: Electron-withdrawing groups like -CF₃ and -NO₂ lower the pKa of phenolic -OH, enhancing acidity. For example, TFM (pKa ~3.5) is significantly more acidic than this compound (estimated pKa ~7–8) .
- Synthetic Utility : Chlorinated and nitrated analogs are preferred in cross-coupling reactions due to their electron-deficient aromatic rings, whereas isopropyl-substituted derivatives may favor Friedel-Crafts alkylation .
- Thermal Stability : Trifluoromethyl groups improve thermal stability, making these compounds suitable for high-temperature industrial processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
